

# Unveiling the Molecular Architecture of **tert-butyl 4-ethynylbenzoate**: A Technical Guide

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## Compound of Interest

Compound Name: **Tert-butyl 4-ethynylbenzoate**

Cat. No.: **B053489**

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A comprehensive technical guide detailing the structural elucidation of **tert-butyl 4-ethynylbenzoate**, a valuable building block in medicinal chemistry and materials science, is now available for researchers, scientists, and drug development professionals. This in-depth resource provides a thorough analysis of the molecule's spectroscopic data, detailed experimental protocols for its synthesis, and insights into its reactivity and potential applications.

**Tert-butyl 4-ethynylbenzoate** ( $C_{13}H_{14}O_2$ ) is a bifunctional molecule featuring a terminal alkyne and a tert-butyl ester. This unique combination of functional groups makes it a versatile synthon for the construction of complex molecular architectures through reactions such as 'click chemistry' and cross-coupling reactions. Its incorporation into novel compounds can significantly influence their physicochemical and pharmacological properties.

## Physicochemical Properties

A summary of the key physicochemical properties of **tert-butyl 4-ethynylbenzoate** is presented below.

Property	Value
CAS Number	111291-97-5
Molecular Formula	C <sub>13</sub> H <sub>14</sub> O <sub>2</sub>
Molecular Weight	202.25 g/mol
Melting Point	71.5-72 °C
Boiling Point (Predicted)	279.5 ± 23.0 °C

## Spectroscopic Elucidation

The structural identity of **tert-butyl 4-ethynylbenzoate** is unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum provides distinct signals corresponding to the aromatic, ethynyl, and tert-butyl protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.95	Doublet	2H	Aromatic protons (ortho to ester)
~7.50	Doublet	2H	Aromatic protons (ortho to alkyne)
~3.30	Singlet	1H	Ethynyl proton
~1.60	Singlet	9H	tert-Butyl protons

### <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum complements the <sup>1</sup>H NMR data, showing characteristic peaks for the carbonyl, aromatic, alkynyl, and tert-butyl carbons.

Chemical Shift ( $\delta$ ) ppm	Assignment
~165	Carbonyl carbon (C=O)
~132	Aromatic carbons (ortho to ester)
~129	Aromatic carbons (ortho to alkyne)
~128	Aromatic carbon (ipso- to ester)
~125	Aromatic carbon (ipso- to alkyne)
~83	Alkynyl carbon (C $\equiv$ CH)
~82	Alkynyl carbon (C $\equiv$ CH)
~81	Quaternary carbon of tert-butyl group
~28	Methyl carbons of tert-butyl group

## Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands confirming the presence of the key functional groups.

Wavenumber (cm $^{-1}$ )	Intensity	Assignment
~3300	Strong, Sharp	$\equiv$ C-H stretch (terminal alkyne)
~2980	Medium	C-H stretch (tert-butyl)
~2110	Medium	C $\equiv$ C stretch (alkyne)
~1715	Strong	C=O stretch (ester)
~1605, ~1500	Medium	C=C stretch (aromatic ring)
~1280, ~1120	Strong	C-O stretch (ester)

## Synthesis of Tert-butyl 4-ethynylbenzoate

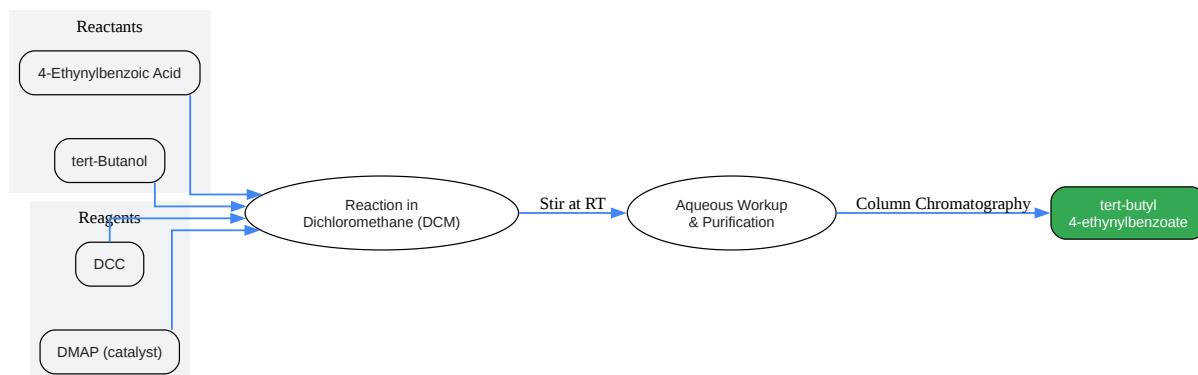
Two primary synthetic routes are commonly employed for the preparation of **tert-butyl 4-ethynylbenzoate**: the Steglich esterification of 4-ethynylbenzoic acid and the Sonogashira

coupling of a protected alkyne with a benzoate derivative followed by deprotection.

## Experimental Protocol: Steglich Esterification

This method provides a mild and efficient route to the desired ester.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

### Workflow for Steglich Esterification



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Caption: Workflow for the Steglich esterification of 4-ethynylbenzoic acid.

### Procedure:

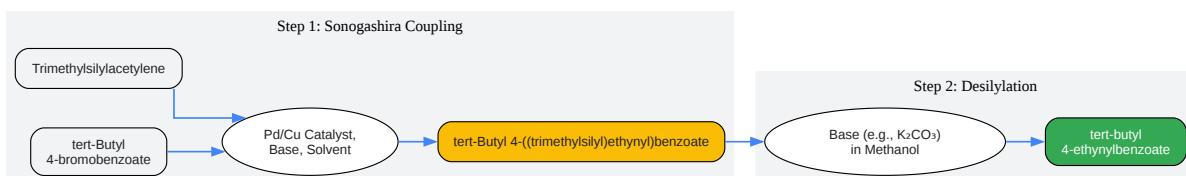
- To a solution of 4-ethynylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add tert-butanol (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
- Cool the mixture to 0 °C in an ice bath.

- Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate sequentially with dilute HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford pure **tert-butyl 4-ethynylbenzoate**.

## Experimental Protocol: Sonogashira Coupling Approach

This two-step approach involves the palladium-catalyzed cross-coupling of an aryl halide with a protected alkyne, followed by deprotection.[5][6][7][8]

### Workflow for Sonogashira Coupling



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Caption: Two-step synthesis via Sonogashira coupling and desilylation.

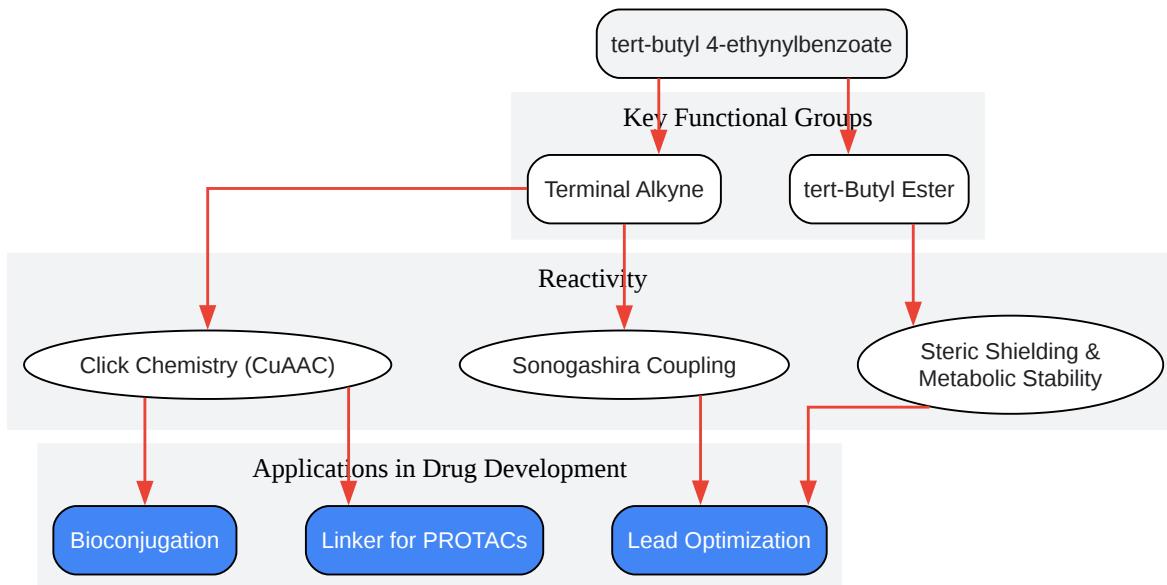
**Procedure:**

- Sonogashira Coupling: To a solution of tert-butyl 4-bromobenzoate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or toluene, add trimethylsilylacetylene (1.2 eq), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 0.05 eq), a copper(I) co-catalyst (e.g.,  $\text{CuI}$ , 0.1 eq), and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq).
- Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
- After completion, perform an aqueous workup and purify the crude product by column chromatography to isolate tert-butyl 4-((trimethylsilyl)ethynyl)benzoate.
- Desilylation: Dissolve the silyl-protected intermediate in a solvent mixture such as methanol/DCM.
- Add a base, for example, potassium carbonate ( $\text{K}_2\text{CO}_3$ ), and stir the mixture at room temperature.
- Monitor the reaction by TLC until the starting material is fully converted.
- Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate to yield **tert-butyl 4-ethynylbenzoate**.

## Reactivity and Applications in Drug Development

The dual functionality of **tert-butyl 4-ethynylbenzoate** makes it a highly valuable reagent in medicinal chemistry.

### Logical Relationship of Functional Groups and Applications

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Caption: Reactivity of functional groups and their applications in drug discovery.

The terminal alkyne group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allowing for the efficient and specific conjugation to azide-modified biomolecules or synthetic scaffolds.<sup>[9][10][11][12][13]</sup> This makes it an ideal tool for creating bioconjugates, developing probes for chemical biology, and constructing complex drug delivery systems. The alkyne also serves as a handle for further structural elaboration via Sonogashira and other cross-coupling reactions.

The tert-butyl ester group provides steric bulk, which can enhance the metabolic stability of a drug candidate by shielding adjacent functional groups from enzymatic degradation.<sup>[3][8]</sup> This is a crucial aspect of drug design, as improved metabolic stability can lead to a longer half-life and improved pharmacokinetic profile of a therapeutic agent.<sup>[14]</sup> The tert-butyl group can be readily cleaved under acidic conditions to reveal the corresponding carboxylic acid, providing a strategic deprotection step in a multi-step synthesis.

In conclusion, this technical guide provides a comprehensive overview of the structural features, synthesis, and potential applications of **tert-butyl 4-ethynylbenzoate**, underscoring its importance as a versatile tool for researchers in the chemical and pharmaceutical sciences.

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